molecular formula C24H23FN4O2 B11559498 4-butoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

4-butoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No.: B11559498
M. Wt: 418.5 g/mol
InChI Key: VTYCCHWBIAFLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a butoxy group and a fluorophenyl-benzotriazol moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Butoxy Group: The butoxy group can be attached through an etherification reaction using butanol and an appropriate leaving group.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride and appropriate alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or benzotriazoles.

Scientific Research Applications

4-butoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)benzamide: A simpler analog with similar structural features but lacking the benzotriazole and butoxy groups.

    4-cyano-N-(2-fluorophenyl)benzamide: Another analog with a cyano group instead of the benzotriazole moiety.

Uniqueness

4-butoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzotriazole moiety enhances its potential as a bioactive compound, while the butoxy group increases its lipophilicity and membrane permeability.

Properties

Molecular Formula

C24H23FN4O2

Molecular Weight

418.5 g/mol

IUPAC Name

4-butoxy-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C24H23FN4O2/c1-3-4-13-31-20-11-5-17(6-12-20)24(30)26-21-15-23-22(14-16(21)2)27-29(28-23)19-9-7-18(25)8-10-19/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,30)

InChI Key

VTYCCHWBIAFLDO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.